Ablukast, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ablukast, ®- is an experimental drug that functions as a leukotriene antagonistDespite reaching Phase III clinical trials, its development was discontinued in 1996 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ablukast, ®- can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:
- Formation of the chroman core.
- Introduction of the acetyl and hydroxy groups.
- Attachment of the pentyl and phenoxy groups.
The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of Ablukast, ®- involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ablukast, ®- undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include derivatives of Ablukast, ®- with modified functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a model compound to study leukotriene antagonism and its effects on chemical pathways.
Biology: Investigated for its role in modulating biological processes related to inflammation and immune response.
Medicine: Explored as a potential treatment for inflammatory conditions such as asthma, skin disorders, and inflammatory bowel disease.
Industry: Utilized in the development of new drugs and therapeutic agents targeting leukotriene pathways
Mécanisme D'action
Ablukast, ®- exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the inflammatory response, and its inhibition by Ablukast, ®- leads to a reduction in inflammation and related symptoms. The compound binds to the receptor, preventing the binding of leukotrienes and thereby blocking their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: A leukotriene receptor antagonist used to manage asthma symptoms.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness of Ablukast, ®-
Ablukast, ®- is unique in its specific binding affinity and selectivity for the CysLT1 receptor. While other leukotriene receptor antagonists also target this receptor, Ablukast, ®- has distinct pharmacokinetic and pharmacodynamic properties that differentiate it from similar compounds .
Propriétés
Numéro CAS |
96686-73-6 |
---|---|
Formule moléculaire |
C28H34O8 |
Poids moléculaire |
498.6 g/mol |
Nom IUPAC |
(2R)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m1/s1 |
Clé InChI |
FGGYJWZYDAROFF-XMMPIXPASA-N |
SMILES isomérique |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@@H](OC3=C2)C(=O)O)C(=O)C |
SMILES canonique |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.